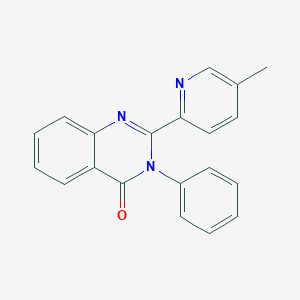![molecular formula C23H18N2 B14499250 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole CAS No. 64677-53-8](/img/structure/B14499250.png)
2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole typically involves the construction of the pyridine ring from 2-amino-3-substituted indole derivatives or the synthesis of the pyrrole ring via cross-coupling between an appropriately substituted pyridine and aniline derivatives . Another approach involves the condensation of 3-substituted indole-2(3H)-one derivatives and enamines followed by thermal cyclization with ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, leading to various biological effects. For instance, it has been shown to inhibit enzymes like human leukocyte elastase, which plays a role in inflammatory processes .
Comparison with Similar Compounds
- 1-(2-Pyridyl)-3,4-dihydro-beta-carboline
- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
- 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Comparison: Compared to these similar compounds, 2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole stands out due to its unique structural features and broader range of biological activities.
Properties
CAS No. |
64677-53-8 |
|---|---|
Molecular Formula |
C23H18N2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,4-diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H18N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-14,19,24H,15H2 |
InChI Key |
WYJXVVLFSCDVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC3=CC=CC=C32)N=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)



![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)



![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
